![molecular formula C22H22N4O B13439260 6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine is a complex organic compound with a molecular formula of C21H21N5O. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with ethyl and prop-1-yn-1-yl groups, as well as a biphenyl moiety with a methoxy substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions
Preparation of Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Formation of Pyrimidine Ring: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The ethyl and prop-1-yn-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
科学研究应用
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The compound exerts its effects primarily through inhibition of the enzyme dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, making it effective against rapidly dividing cells, such as bacteria .
相似化合物的比较
Similar Compounds
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Methotrexate: A DHFR inhibitor used in cancer therapy.
Pyrimethamine: A DHFR inhibitor used to treat malaria.
Uniqueness
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine is unique due to its specific structural modifications, which may confer enhanced binding affinity and selectivity for DHFR compared to other inhibitors. Its biphenyl moiety and prop-1-yn-1-yl group contribute to its distinct chemical and biological properties .
属性
分子式 |
C22H22N4O |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
6-ethyl-5-[3-(3-methoxy-5-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H22N4O/c1-3-20-19(21(23)26-22(24)25-20)11-7-8-15-12-17(14-18(13-15)27-2)16-9-5-4-6-10-16/h4-6,9-10,12-14H,3,8H2,1-2H3,(H4,23,24,25,26) |
InChI 键 |
QKLZHVMWTSBUFL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC(=C2)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
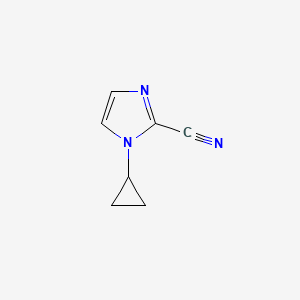


![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
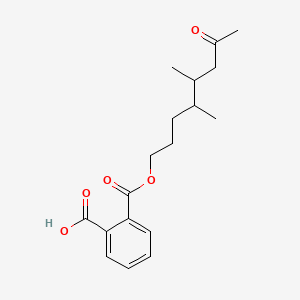
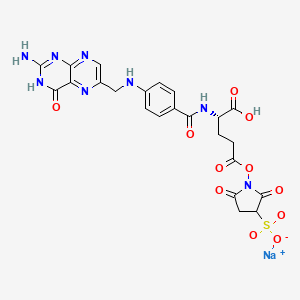
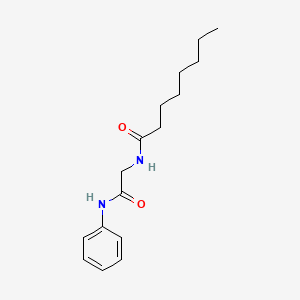
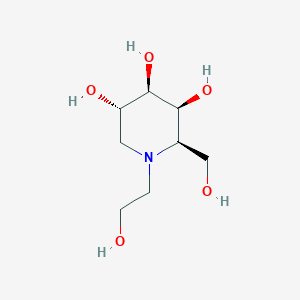
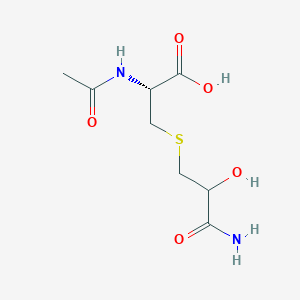

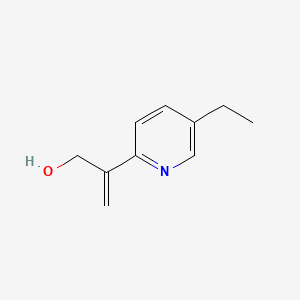
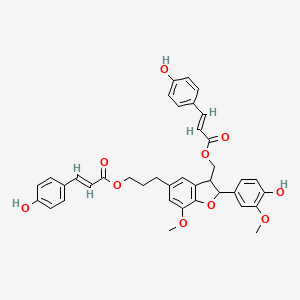
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
